4-Chloro-2-(trifluoromethyl)benzenethiol
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzenethiol typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with sulfur sources. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can engage in coupling reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Result from coupling reactions involving the thiol group.
Substituted Benzene Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a thiol group.
2-Amino-4-chlorobenzenethiol: Contains an amino group and a thiol group but lacks the trifluoromethyl group.
4-Chloro-3-(trifluoromethyl)benzenethiol: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJQTNCPAVEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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